(1S,4S)-bicyclo[2.2.1]hept-5-en-2-one
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of (1S,4S)-bicyclo[22It’s known that this compound and its antipode are precursors to the enantiomers of the carbocyclic nucleoside carbovir .
Mode of Action
The exact mode of action of (1S,4S)-bicyclo[22It’s known that the compound undergoes a 1,3-dipolar rearrangement with acetonitrile oxide . This reaction involves the formation of C−C and O−C bonds, with the electron density at the N−C triple bond being depopulated .
Biochemical Pathways
The compound is involved in the synthesis of carbocyclic nucleosides, such as carbovir . Carbovir is a potent inhibitor of HIV-1 and has been considered as an alternative to AZT . The biochemical pathways affected by (1S,4S)-bicyclo[2.2.1]hept-5-en-2-one and its derivatives would therefore be related to the inhibition of HIV-1.
Result of Action
The molecular and cellular effects of (1S,4S)-bicyclo[22It’s known that the compound and its derivatives can inhibit hiv-1 . This suggests that the compound could have antiviral effects at the molecular and cellular levels.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (1S,4S)-bicyclo[22It’s known that the compound can undergo various transformations in the presence of transition metals . This suggests that the compound’s action could be influenced by the presence of certain metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-en-2-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by dehydration. The reaction typically requires heating and the presence of a solvent such as toluene. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of bicyclo[2.2.1]hept-5-en-2-one often involves the catalytic hydrogenation of norbornadiene. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then separated and purified using standard industrial techniques .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form norcamphor using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of bicyclo[2.2.1]hept-5-en-2-one can yield norbornanol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: Norcamphor.
Reduction: Norbornanol.
Substitution: Various substituted norbornene derivatives.
Scientific Research Applications
Bicyclo[2.2.1]hept-5-en-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its use as a ligand in enzyme inhibition studies.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Norcamphor: Similar in structure but lacks the double bond present in bicyclo[2.2.1]hept-5-en-2-one.
Norbornene: Similar bicyclic structure but with different functional groups.
Norbornadiene: Contains two double bonds, making it more reactive in certain types of chemical reactions.
Uniqueness
Bicyclo[2.2.1]hept-5-en-2-one is unique due to its combination of a bicyclic structure and a carbonyl group, which imparts distinct reactivity and makes it valuable in various synthetic applications. Its ability to undergo a wide range of chemical reactions and its potential biological activity further distinguish it from similar compounds .
Biological Activity
(1S,4S)-Bicyclo[2.2.1]hept-5-en-2-one, also known as bicyclo[2.2.1]hept-5-en-2-one, is a bicyclic organic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₈O
- Molecular Weight : 112.14 g/mol
- CAS Number : 136511
The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through multiple mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It interacts with various receptors, including chemokine receptors such as CXCR2, demonstrating potential as an antagonist in inflammatory processes .
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
Anticancer Properties
Recent studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds derived from this bicyclic structure have shown effectiveness against various cancer cell lines in vitro.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Research indicates that bicyclic compounds can disrupt microbial membranes, leading to cell lysis and death .
Study 1: Anticancer Effects
A study investigated the effects of bicyclo[2.2.1]hept-5-en-2-one on human cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis at specific concentrations, suggesting its potential as a chemotherapeutic agent.
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
HeLa | 15 | 70 |
MCF-7 | 20 | 65 |
A549 | 18 | 60 |
Study 2: Antimicrobial Activity
In another study assessing the antimicrobial properties of bicyclic compounds, this compound was tested against common pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
C. albicans | 64 µg/mL |
These findings highlight the compound's potential as a natural antimicrobial agent.
Properties
IUPAC Name |
(1S,4S)-bicyclo[2.2.1]hept-5-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-6H,3-4H2/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQXEIFQYCVOPD-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC(=O)[C@@H]1C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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